A Technical Guide to (S)-2-(Methylamino)propanoic acid hydrochloride: Properties, Applications, and Protocols
A Technical Guide to (S)-2-(Methylamino)propanoic acid hydrochloride: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
(S)-2-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-L-alanine hydrochloride (N-Me-L-Ala-OH·HCl), is a chiral amino acid derivative of significant interest in modern pharmaceutical and biochemical research. Its structure, featuring a methyl group on the alpha-amino nitrogen, imparts unique conformational and biological properties when incorporated into peptides and other bioactive molecules. This modification is a key strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and receptor-binding affinity of peptide-based therapeutics.[1][2]
This guide provides an in-depth analysis of the core chemical properties, analytical methodologies, and strategic applications of N-methyl-L-alanine hydrochloride, offering a technical resource for professionals engaged in drug discovery, peptide synthesis, and chemical biology.
Key Identifiers:
-
IUPAC Name: (2S)-2-(methylamino)propanoic acid;hydrochloride[3]
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Common Synonyms: N-Methyl-L-alanine hydrochloride, N-Me-L-Ala-OH·HCl[1]
Physicochemical and Structural Properties
The utility of a synthetic building block is fundamentally dictated by its physical and chemical properties. N-methyl-L-alanine hydrochloride is a white to off-white crystalline solid, a characteristic that facilitates its handling and weighing in a laboratory setting.[1][4] The hydrochloride salt form significantly enhances its stability and solubility in aqueous and polar organic solvents, a critical factor for its use in biological assays and solution-phase reactions.[1][4]
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂·HCl | [1] |
| Molecular Weight | 139.58 - 139.62 g/mol | [1][5][6][7] |
| Appearance | White to off-white crystalline powder/solid | [1][4] |
| Melting Point | Approximately 137-141 °C | [4][8] |
| Solubility | Soluble in water, methanol, and ethanol.[4][8] | Chem-Impex[1], ChemBK[4] |
| Optical Rotation | +2º to +4º | [1] |
| Purity (Typical) | ≥ 98% (TLC) | [1] |
Causality Insight: The presence of the hydrochloride salt transforms the zwitterionic amino acid into a cationic species. This prevents the formation of intermolecular salt bridges that can reduce solubility, making it highly compatible with the polar protic solvents commonly used in peptide synthesis and biological buffers.
Synthesis and Reactivity
General Synthesis
N-methyl-L-alanine hydrochloride is typically prepared from its parent amino acid, L-alanine. A common laboratory-scale synthesis involves the reaction of N-methyl-L-alanine with hydrogen chloride in a suitable solvent like water or ethanol.[4][8] The product is then isolated by filtration and can be purified by crystallization.[4][8] More advanced synthetic routes focus on the N-alkylation of protected L-alanine esters, followed by deprotection, a method that allows for greater control and scalability.[9]
Reactivity and Role in Peptide Synthesis
The primary application of (S)-2-(Methylamino)propanoic acid hydrochloride is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).[1][9] N-methylation of the peptide backbone is a proven strategy to:
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Disrupt Hydrogen Bonding: The N-methyl group eliminates the amide N-H proton, a crucial hydrogen bond donor. This disruption can break stable secondary structures like β-sheets, increasing solubility and preventing aggregation.
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Enhance Enzymatic Stability: The steric hindrance provided by the methyl group can shield the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of the peptide therapeutic.[2]
-
Improve Cell Permeability: By reducing the hydrogen bonding capacity, N-methylation can decrease the polarity of the peptide, often leading to improved passive diffusion across cell membranes.[2]
However, the secondary amine of N-methylated amino acids presents a synthetic challenge. Steric hindrance can significantly slow down the coupling reaction during SPPS.
Expert Insight: To overcome the reduced reactivity, more potent coupling reagents are required. Standard reagents like HBTU may be insufficient. The use of stronger, uronium-based reagents such as HATU or COMU, often in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), is the standard field-proven approach to ensure efficient acylation of the N-methylated amine.[10]
Analytical and Spectroscopic Characterization
Rigorous analytical confirmation is the cornerstone of trustworthy research. The identity and purity of (S)-2-(Methylamino)propanoic acid hydrochloride must be validated before its use.
Standard Analytical Workflow
A self-validating protocol for confirming the quality of a newly acquired or synthesized batch of the compound is essential.
Caption: Workflow for Identity and Purity Confirmation.
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation.
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¹H NMR: Key expected signals include a doublet for the Cα-proton, a singlet for the N-methyl protons, a doublet for the Cβ-methyl protons, and broad signals for the exchangeable amine and carboxylic acid protons.
-
¹³C NMR: Expected signals correspond to the carbonyl carbon, the Cα carbon, the N-methyl carbon, and the Cβ carbon.[11]
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. For the free base (C₄H₉NO₂), the expected exact mass is approximately 103.06 Da.[3] In MS analysis, the molecule will typically be observed as its protonated ion [M+H]⁺ at m/z ≈ 104.
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Infrared (IR) Spectroscopy: IR analysis will show characteristic stretches for the O-H of the carboxylic acid, C-H bonds, the N-H of the secondary ammonium salt, and the C=O of the carbonyl group.
Applications in Drug Development
The unique properties conferred by N-methylation make this compound a valuable tool in the development of next-generation therapeutics.[9]
Peptide and Peptidomimetic Therapeutics
N-methylated amino acids are frequently incorporated into peptide drug candidates to fine-tune their pharmacokinetic and pharmacodynamic profiles.[9] They are crucial in designing orally bioavailable cyclic peptides and other constrained macrocycles.
Neuroscience Research
Due to its structural similarity to endogenous amino acids, N-methyl-L-alanine hydrochloride can be used as a research tool to study neurotransmitter systems and amino acid transport mechanisms.[1][]
Chiral Synthesis
As a chiral building block, it serves as a starting material for the asymmetric synthesis of more complex molecules, where maintaining stereochemical integrity is paramount.[4]
Caption: Role of N-Me-L-Ala in a Drug Discovery Workflow.
Safety, Handling, and Storage
Adherence to proper laboratory safety protocols is mandatory when handling any chemical reagent.
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Hazard Identification: (S)-2-(Methylamino)propanoic acid hydrochloride is generally considered to be of low toxicity but may cause skin and serious eye irritation.[3][4][13] Avoid inhalation of dust and contact with skin and eyes.[4][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Use in a well-ventilated area, such as a fume hood, especially when handling the powder.[13] Wash hands thoroughly after handling.[13]
-
Storage: Store the compound in a tightly closed container in a cool, dry place.[15] Recommended storage temperatures are typically between 0-8°C to ensure long-term stability.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[4][13]
-
Skin Contact: Wash off with soap and plenty of water.[13][14]
-
Ingestion: If swallowed, rinse mouth with water and consult a physician.[15]
References
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N-alpha-Methyl-L-alanine hydrochloride. (2024). ChemBK. [Link]
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N-Methyl-L-Alanine. (n.d.). PubChem, National Institutes of Health. [Link]
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(R)-2-(Methylamino)propanoic acid hydrochloride. (n.d.). PubChem, National Institutes of Health. [Link]
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(S)-2-(METHYLAMINO)PROPANOIC ACID HCL. (n.d.). ChemBK. [Link]
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Safety Data Sheet. (2025). Angene Chemical. [Link]
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N-Methyl-L-alanine. (n.d.). Automated Topology Builder (ATB) and Repository. [Link]
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2-(Methylamino)propanoic acid hydrochloride. (n.d.). PubChem, National Institutes of Health. [Link]
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terpin anhydrous, 80-53-5. (n.d.). The Good Scents Company. [Link]
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Aurelio, L., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. Journal of Organic Chemistry, 70(13), 5183-9. [Link]
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Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
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3,5-Dicaffeoylquinic acid. (n.d.). Biopurify Phytochemicals. [Link]
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Optimizing Peptide Synthesis with High-Purity Building Blocks. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Vágner, J., et al. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 12, 1644-1657. [Link]
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